
4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrrole carboxylic acids. These compounds contain a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom, attached to a carboxylic acid group. The tert-butyl group attached to the benzoyl moiety indicates the presence of a bulky substituent that can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrrole carboxylic acid derivatives, including those with tert-butyl groups, can be achieved through various synthetic routes. One such method is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, as reported in the literature. This method utilizes the HBr generated in the Hantzsch reaction to hydrolyze the t-butyl esters in situ, providing the corresponding acids in a single microreactor . Another approach involves the regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, where the bulky tert-butyl moiety directs selective substitutions to the desired positions on the pyrrole ring .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid can be elucidated using various spectroscopic techniques and X-ray diffraction studies. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was confirmed by single crystal XRD data, which provided detailed information about the crystal system, space group, and unit cell parameters . Similarly, the crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure .
Chemical Reactions Analysis
The chemical reactivity of pyrrole carboxylic acids and their derivatives can be influenced by the presence of substituents such as the tert-butyl group. For example, the bismuth-based cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid involves C-H bond activation and CO2 insertion chemistry, indicating that the tert-butyl groups can withstand the reaction conditions without undergoing significant transformations . Additionally, the synthesis of Schiff base compounds from tert-butyl-substituted precursors demonstrates the potential for these compounds to engage in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid and related compounds can be inferred from their molecular structure and substituents. The bulky tert-butyl group is likely to impart steric hindrance, affecting the compound's solubility, melting point, and reactivity. The presence of aromatic rings and heteroatoms such as nitrogen in the pyrrole ring can contribute to the compound's ability to participate in hydrogen bonding and π-π stacking interactions, which can influence its crystalline structure and solubility in various solvents .
Wissenschaftliche Forschungsanwendungen
Self-Assembly and Molecular Arrays
Research highlights the role of 4-tert-butylbenzoic acid derivatives in the self-assembly process, forming extensive hydrogen-bonded networks. These interactions facilitate the creation of new three-dimensional molecular arrays, indicating potential applications in material science and nanotechnology (Armstrong et al., 2002).
Regio-Selective Synthesis
The synthesis of novel compounds using 4-tert-butylbenzoic acid derivatives demonstrates the potential for regio-selective synthesis, indicating its importance in the preparation of specialized organic compounds (Nguyen, Schiksnis, & Michelotti, 2009).
Steric Effects and Structural Analysis
Studies examining the steric effects and structural properties of tert-butylbenzoic acid derivatives shed light on their chemical behavior, potentially informing the design and synthesis of new materials and chemical compounds (Böhm & Exner, 2001).
Novel Cyclization Approaches
The facilitation of novel cyclization methods using tert-butylbenzoic acid derivatives points towards their utility in complex organic synthesis and drug design (Liu et al., 2013).
Condensation Reactions
The compound is involved in unique condensation reactions, showcasing its reactivity and potential for creating diverse chemical structures (Umehara, Ueda, & Tokuyama, 2016).
Polymer Synthesis
Research into the synthesis of polyamides using tert-butylbenzoic acid derivatives indicates their potential application in creating new materials with specific properties like solubility, thermal stability, and mechanical strength (Hsiao et al., 2000).
Safety and Hazards
4-tert-Butylbenzoic acid is considered hazardous. It is harmful if swallowed, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects . It is combustible when exposed to heat or flame . In case of contact, immediate medical attention is required .
Wirkmechanismus
Target of Action
The primary target of 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic Acid, also known as 4-tert-Butylbenzoic acid or PTBBA , is the yeast sirtuin (Sir2p) . Sirtuins are a family of proteins that regulate cellular health and play a key role in controlling aging, inflammation, metabolism, and resistance to stress.
Mode of Action
PTBBA acts as a potent inhibitor of yeast sirtuin (Sir2p) . By inhibiting the activity of sirtuins, PTBBA can modulate the biochemical pathways that these proteins regulate.
Pharmacokinetics
It’s known that ptbba is chemically stable under standard ambient conditions . More research is needed to fully understand the ADME properties of PTBBA and their impact on its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of PTBBA. For instance, PTBBA is known to dissociate in the environmentally relevant pH range . This suggests that the pH of the environment could potentially influence the solubility and hence the bioavailability and efficacy of PTBBA. Furthermore, PTBBA is chemically stable under standard ambient conditions , suggesting that it may be relatively resistant to degradation in various environmental conditions.
Eigenschaften
IUPAC Name |
4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)12-6-4-10(5-7-12)14(18)11-8-13(15(19)20)17-9-11/h4-9,17H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFLOLYXJEVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

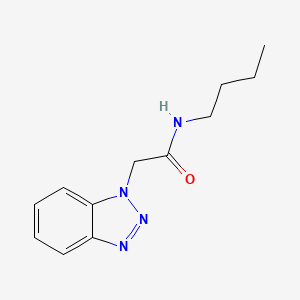
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3008008.png)

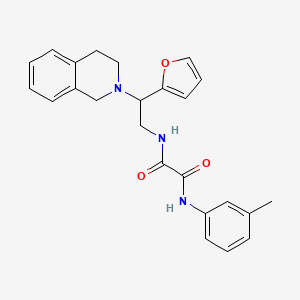
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3008012.png)
![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)
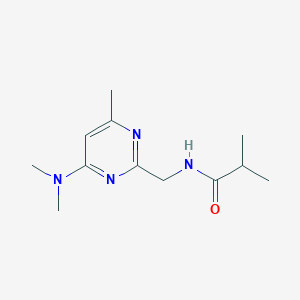
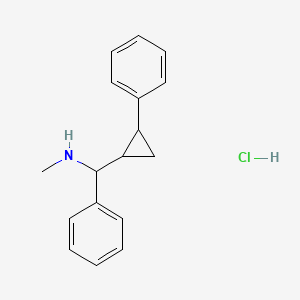
![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)
![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)
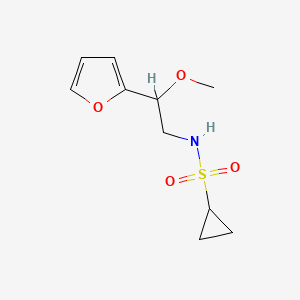
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B3008023.png)
![2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3008024.png)